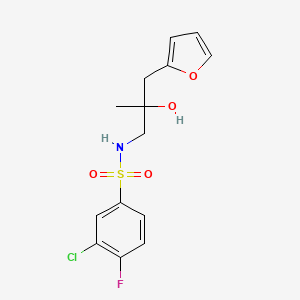

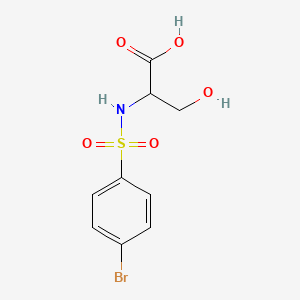

3-(4-Fluorophenyl)cyclobut-2-en-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related fluorinated cyclic compounds has been demonstrated through various methods. For instance, a tandem hydroamination and cyclization reaction using primary amines and 2-trifluoromethyl-1,3-enynes with AgNO3 as a catalyst has been developed, which could potentially be adapted for the synthesis of "3-(4-Fluorophenyl)cyclobut-2-en-1-amine;hydrochloride" . Additionally, the synthesis of 3-amino-5-fluoroalkylfurans via cyclization of fluorovinamides suggests that similar cyclization strategies could be employed for the target compound . Moreover, the facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine to prepare 3-aminocyclobut-2-en-1-ones indicates a possible synthetic route .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a spiro compound with a 4-fluorophenyl group was determined to be essentially planar, with the exception of one pyrrolidin ring, and featured π-π interactions and hydrogen bonding . This suggests that "this compound" may also exhibit interesting structural characteristics and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in several studies. The [2+2] cycloaddition reactions of 4-methylphenyl 1,2-propadienyl sulfone with enol ethers under high pressure conditions demonstrate the potential for cyclobutene formation, which is relevant to the target compound's cyclobutene moiety . Additionally, the substitution at C-2 of 3-aminocyclobut-2-en-1-ones with various electrophilic reagents provides insight into the chemical reactivity of the cyclobutene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, particularly in the context of metal complexes. The synthesis and characterization of complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid revealed the bidentate nature of the carboxylate groups and provided information on thermal and magnetic properties . This information could be extrapolated to predict the behavior of "this compound" in the presence of metal ions.

Scientific Research Applications

Efficient Synthesis and Drug Discovery

A novel series of 3-aminocyclobut-2-en-1-ones, related to the chemical structure , has been prepared through facile condensation, showcasing their potential as potent antagonists in drug discovery, particularly as VLA-4 antagonists. This highlights the compound's role in the efficient synthesis of bioactive molecules (S. Brand et al., 2003).

Histochemical Applications

The compound's framework has facilitated histochemical studies, notably through the acid catalysis of the formaldehyde condensation reaction for the sensitive histochemical demonstration of certain amines. This application is crucial for distinguishing structurally related compounds based on their reactivity, providing a tool for biochemical and medical research (A. Björklund & U. Stenevi, 1970).

Neuroprotective Agents

The compound is also part of research into neuroprotective agents, with derivatives being potent inhibitors of kynurenine-3-hydroxylase. These findings are significant for developing treatments for neurodegenerative diseases, showcasing the compound's therapeutic potential (M. Drysdale et al., 2000).

Ligand in Catalysis

In catalysis, a diphosphinidenecyclobutene ligand, related to the core structure of the compound , has been applied in solvent-free copper-catalyzed amination reactions, emphasizing the compound's role in facilitating organic synthesis and reaction efficiency (A. Gajare et al., 2004).

Fluorescent Light-Up Detection

In the realm of materials science, derivatives of the chemical structure have been utilized in the development of fluorescent sensors for the detection of amine vapors, demonstrating its utility in environmental monitoring and health safety (Meng Gao et al., 2016).

Safety and Hazards

While specific safety and hazard information for 3-(4-Fluorophenyl)cyclobut-2-en-1-amine;hydrochloride is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

3-(4-fluorophenyl)cyclobut-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-5,10H,6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRCJFVKANXHDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C1C2=CC=C(C=C2)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methyl]propanamide](/img/structure/B2547011.png)

![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)